molecular formula C19H19N3O2 B2910160 1-cyclopentyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 934063-00-0

1-cyclopentyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2910160
CAS No.: 934063-00-0
M. Wt: 321.38
InChI Key: VIYPINQPYIUHTC-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the condensation of a suitable hydrazine derivative with a β-diketone or β-ketoester, followed by cyclization under acidic or basic conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-cyclopentyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Conversion of the compound to its corresponding carboxylic acid derivative.

  • Reduction: Reduction of the pyridine ring to produce a less oxidized form.

  • Substitution: Replacement of one or more substituents on the pyrazolo[3,4-b]pyridine core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: The major product is the corresponding carboxylic acid derivative.

  • Reduction: The reduced form of the pyridine ring.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It has potential as a biological probe or inhibitor in biochemical assays.

  • Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

  • Industry: Its unique properties make it suitable for use in materials science and other industrial applications.

Mechanism of Action

The mechanism by which 1-cyclopentyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The exact mechanism would depend on the specific application and the molecular targets involved.

Comparison with Similar Compounds

  • 1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure but differ in their substituents.

  • Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a different heterocyclic ring system but may exhibit similar biological activities.

Uniqueness: 1-cyclopentyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid stands out due to its specific combination of substituents, which can impart unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-cyclopentyl-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-12-17-15(19(23)24)11-16(13-7-3-2-4-8-13)20-18(17)22(21-12)14-9-5-6-10-14/h2-4,7-8,11,14H,5-6,9-10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYPINQPYIUHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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